![molecular formula C14H13N3O6 B2666769 2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one CAS No. 797778-13-3](/img/structure/B2666769.png)
2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one
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Description
2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one, also known as DMHP, is a synthetic compound that has been the subject of scientific research due to its potential as a pharmacological tool. DMHP has been studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for lab experiments.
Scientific Research Applications
Nonlinear Optical Applications
This compound has been associated with the development of organic crystals with highly efficient nonlinear optical (NLO) properties . These properties are particularly important in the frontier areas of optical switching and communications applications . The compound has been successfully synthesized in the pure phase, and its crystals show large second harmonic generation (SHG), making it a suitable candidate for electro-optic applications .
Crystal Growth
The compound has been used in the bulk crystal growth of stilbazolium derivative crystals . The crystals grown from this compound exhibit good transparency in the visible and near infra-red spectral (NIR) ranges, and their thermal stability was found to be up to 260 °C .
Gas Sensing
The compound BAS 08845574 has been studied for its potential use in gas sensors . Specifically, it has been found to have high sensitivity and selectivity for detecting SO2 gas molecules . This makes it a promising candidate for the development of gas sensors.
Optoelectronic Devices
The compound has been explored for its potential in the modulation of two-dimensional BAs/MoSi2N4 van der Waals heterostructures . These heterostructures can form new optoelectronic devices with superior performance to the individual monolayers .
Synthesis and Separation
The compound has been involved in the synthesis and separation of E and Z isomers of 3- (2,5-dimethoxyphenyl)-2- (4-methoxyphenyl)acrylic acid . The structures of the individual isomers have been determined by X-ray single crystal diffraction .
Potential Antibacterial Drugs
The compound has been studied for its potential as a target for the development of antibacterial drugs . This is due to its control over the cellular location of multiple virulence factors .
properties
IUPAC Name |
2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O6/c1-22-9-5-8(6-10(7-9)23-2)3-4-11-15-13(18)12(17(20)21)14(19)16-11/h3-7H,1-2H3,(H2,15,16,18,19)/b4-3- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUCPFYCXTZSKV-ARJAWSKDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one |
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